molecular formula C12H13NO2S B12766536 2-Propenethioamide, 3-(1,3-benzodioxol-5-yl)-N,N-dimethyl- CAS No. 88166-79-4

2-Propenethioamide, 3-(1,3-benzodioxol-5-yl)-N,N-dimethyl-

Cat. No.: B12766536
CAS No.: 88166-79-4
M. Wt: 235.30 g/mol
InChI Key: LHHXEAFYCVPMNW-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3,4-methylenedioxythiocinnamamide is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3,4-methylenedioxythiocinnamamide typically involves the reaction of 3,4-methylenedioxybenzaldehyde with N,N-dimethylthiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3,4-methylenedioxythiocinnamamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

N,N-Dimethyl-3,4-methylenedioxythiocinnamamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3,4-methylenedioxythiocinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3,4-methylenedioxyamphetamine: Another benzodioxole derivative with different functional groups.

    N,N-Dimethyl-1,2-ethanediamine: A diamine compound with similar structural features but different chemical properties.

Uniqueness

N,N-Dimethyl-3,4-methylenedioxythiocinnamamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88166-79-4

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N,N-dimethylprop-2-enethioamide

InChI

InChI=1S/C12H13NO2S/c1-13(2)12(16)6-4-9-3-5-10-11(7-9)15-8-14-10/h3-7H,8H2,1-2H3/b6-4+

InChI Key

LHHXEAFYCVPMNW-GQCTYLIASA-N

Isomeric SMILES

CN(C)C(=S)/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CN(C)C(=S)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.